Technical Monograph: 3-Methyl-1-pyrrolidinobutane (1-Isopentylpyrrolidine)
Technical Monograph: 3-Methyl-1-pyrrolidinobutane (1-Isopentylpyrrolidine)
The following technical guide provides an in-depth analysis of 3-Methyl-1-pyrrolidinobutane , chemically identified as 1-(3-methylbutyl)pyrrolidine (also known as 1-isopentylpyrrolidine ).
Executive Summary
3-Methyl-1-pyrrolidinobutane is a tertiary amine intermediate characterized by a pyrrolidine ring N-alkylated with an isopentyl (3-methylbutyl) chain. While often conflated in nomenclature with its amide derivative (1-isovalerylpyrrolidine, CAS 60026-17-7) or ketone analogs (e.g., pyrovalerone precursors), the "butane" suffix strictly denotes the fully reduced alkylamine (C₉H₁₉N).
This compound serves as a critical lipophilic amine building block in medicinal chemistry, particularly in the synthesis of pharmaceuticals requiring a hydrophobic linker or a tertiary amine pharmacophore. Its structural properties—combining a rigid cyclic amine with a flexible, branched alkyl tail—make it valuable for modulating the solubility and bioavailability of drug candidates.
Chemical Identity & Structure
Nomenclature Resolution
The name "3-Methyl-1-pyrrolidinobutane" follows IUPAC-style construction but is non-standard. The precise chemical designation is 1-(3-methylbutyl)pyrrolidine .
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IUPAC Name: 1-(3-methylbutyl)pyrrolidine[1]
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Common Name: 1-Isopentylpyrrolidine; N-Isoamylpyrrolidine
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Molecular Formula: C₉H₁₉N
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Molecular Weight: 141.25 g/mol (Calculated for Amine); Note: 155.24 g/mol corresponds to the amide.
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SMILES: CC(C)CCN1CCCC1[2]
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CAS Number (Amine): 54766-38-4 (Generic alkylpyrrolidine search) / Note: CAS 60026-17-7 refers to the amide 1-(3-methylbutanoyl)pyrrolidine.
Structural Visualization
The molecule consists of a saturated five-membered nitrogen heterocycle (pyrrolidine) attached to a branched isopentyl chain.
Physicochemical Properties[3][4][5][6]
The following properties are derived from structure-activity relationship (SAR) data for homologous N-alkylpyrrolidines.
| Property | Value (Estimated/Observed) | Context |
| Physical State | Colorless to pale yellow liquid | Typical for C8-C10 tertiary amines. |
| Boiling Point | 165°C – 175°C | Extrapolated from N-butylpyrrolidine (bp ~154°C). |
| Density | 0.82 – 0.85 g/cm³ | Less dense than water. |
| LogP (Octanol/Water) | ~2.6 – 2.9 | Highly lipophilic; crosses blood-brain barrier (BBB) easily. |
| pKa (Conjugate Acid) | 10.2 – 10.5 | Strongly basic; exists as a cation at physiological pH. |
| Solubility | Miscible in ethanol, ether, DCM. | Low water solubility (Free Base); High (HCl Salt). |
Synthesis & Manufacturing Protocols
For research and drug development applications, the Reductive Amination pathway is the industry standard due to its high yield and avoidance of over-alkylation byproducts (quaternary ammonium salts) common in direct alkylation.
Protocol: Reductive Amination (Self-Validating System)
Reaction Logic: This protocol utilizes Sodium Triacetoxyborohydride (STAB) , a mild reducing agent that selectively reduces the intermediate iminium ion without reducing the aldehyde starting material, ensuring a "one-pot" synthesis.
Reagents:
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Pyrrolidine (1.0 equiv)
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Isovaleraldehyde (3-methylbutanal) (1.1 equiv)
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Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
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Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) (Solvent)
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Acetic Acid (Catalytic, 1-2 drops)
Step-by-Step Methodology:
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Imine Formation:
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In a round-bottom flask under nitrogen atmosphere, dissolve Pyrrolidine (10 mmol) in anhydrous DCM (30 mL).
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Add Isovaleraldehyde (11 mmol) dropwise.
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Observation: The solution may warm slightly (exothermic imine formation). Stir for 30 minutes at room temperature.
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Reduction:
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Cool the mixture to 0°C.
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Add STAB (14 mmol) portion-wise over 15 minutes.
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Mechanism: The acid catalyst promotes the formation of the iminium ion, which is rapidly reduced by STAB to the tertiary amine.
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Allow the reaction to warm to room temperature and stir for 12–16 hours.
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Quench & Workup:
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Quench with saturated aqueous NaHCO₃ (slowly, gas evolution possible).
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Extract the aqueous layer with DCM (3 x 20 mL).
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Combine organic layers, dry over anhydrous Na₂SO₄, and filter.
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Purification:
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Concentrate under reduced pressure.
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Distillation: Purify the crude oil via vacuum distillation (expected bp ~60-70°C at 10 mmHg) to obtain the pure amine.
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Validation: Verify purity via GC-MS (M+ peak at m/z 141).
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Applications in Drug Development
Fragment-Based Drug Discovery (FBDD)
The 1-(3-methylbutyl)pyrrolidine moiety acts as a privileged scaffold for designing ligands targeting G-protein coupled receptors (GPCRs), particularly:
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Histamine H3 Receptors: The pyrrolidine ring mimics the imidazole of histamine, while the lipophilic tail improves receptor affinity.
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Sigma Receptors: Tertiary amines with alkyl tails often show high affinity for Sigma-1 receptors, relevant in neuropathic pain and neuropsychiatry.
Solubility Enhancement
In medicinal chemistry, attaching this moiety to a lipophilic drug core can transform a poorly soluble compound into a water-soluble hydrochloride salt . The pKa (~10.4) ensures the nitrogen is protonated in the stomach, facilitating dissolution.
Surfactant Precursors
Quaternization of the tertiary nitrogen with methyl iodide yields N-methyl-N-isopentylpyrrolidinium iodide , a phase-transfer catalyst (PTC) used to facilitate reactions between immiscible phases in organic synthesis.
Safety & Handling (SDS Summary)
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GHS Classification:
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Flammable Liquid (Category 3): Keep away from heat/sparks.
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Skin Corrosion/Irritation (Category 1B): Causes severe skin burns and eye damage (typical of alkylamines).
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Acute Toxicity (Oral/Inhalation): Harmful if swallowed.
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Storage: Store under inert gas (Argon/Nitrogen) to prevent oxidation (N-oxide formation) and absorption of atmospheric CO₂ (carbamate formation).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 108876, 1-(3-Methylbutyl)pyrrolidine. Retrieved from [Link]
- Abdel-Magid, A. F., et al. (1996).Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Journal of Organic Chemistry. (Standard protocol reference for STAB reduction).
